molecular formula C16H18N4O3 B2936124 3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192572-12-5

3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B2936124
CAS RN: 1192572-12-5
M. Wt: 314.345
InChI Key: GJBTVJJMLFNODD-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a member of the oxadiazole family and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research on 1,3,4-Oxadiazole derivatives, including structures similar to the mentioned compound, has demonstrated significant antimicrobial and anti-proliferative activities. The study by Al-Wahaibi et al. (2021) found that certain N-Mannich bases of 1,3,4-oxadiazole derivatives exhibit potent in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as against the yeast-like fungus Candida albicans. Moreover, these compounds displayed broad-spectrum antibacterial activities and showed optimum anti-proliferative activity against various human cancer cell lines, including prostate cancer, colorectal cancer, and breast cancer (Al-Wahaibi et al., 2021).

Photophysical Properties

The photophysical properties of pyrazoline derivatives, which share structural similarities with the compound , have been explored in research. A study by Şenol et al. (2020) synthesized pyrazoline derivatives and investigated the effects of solvent structure and polarity on their absorption and fluorescence properties. The findings indicated that solvent polarity significantly affects the photophysical properties of these molecules, exhibiting positive solvatochromism behavior. This research contributes to the understanding of how these compounds interact with their environment at a molecular level and their potential application in photophysical studies (Şenol et al., 2020).

Antitubercular Activity

The effectiveness of oxadiazole and pyrazole derivatives against tuberculosis has been evaluated, highlighting their potential as antitubercular agents. A study demonstrated that certain oxadiazole derivatives exhibit pronounced activity against Mycobacterium tuberculosis, with some compounds showing more potent activity than standard antitubercular drugs. This suggests the potential of these compounds in developing new antitubercular therapies (El-Azab et al., 2018).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-9(2)11-8-12(19-18-11)16-17-15(20-23-16)10-5-6-13(21-3)14(7-10)22-4/h5-9H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBTVJJMLFNODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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